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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701 Get Quote

Technical Support Center: ACH-000143
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of ACH-000143. The

following troubleshooting guides and FAQs are designed to address specific issues that may

be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of ACH-000143?

Based on extensive preclinical profiling, ACH-000143 has demonstrated an exceptionally clean

off-target profile. In a broad screening panel of 80 G protein-coupled receptors (GPCRs) and

ion channels, ACH-000143 showed no significant binding affinity or enzyme inhibition (less

than 50% inhibition at a concentration of 10 μM).[1] This indicates a high degree of selectivity

for its primary targets, the melatonin receptors MT1 and MT2.[2][3][4][5]

Q2: What is the selectivity of ACH-000143 for its primary targets?

ACH-000143 is a potent agonist for both MT1 and MT2 receptors.[6][7] Given its subnanomolar

activity at these receptors, the compound is estimated to have at least a 10,000-fold selectivity

over other targets tested.[1] This high selectivity minimizes the potential for confounding off-

target effects in experimental results.[2]

Q3: Has ACH-000143 been tested for common safety liabilities like hERG binding?
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Yes, an early toxicological assessment of ACH-000143 indicated that the compound is devoid

of hERG binding.[3][4][5][7] Additionally, it was found to be negative for genotoxicity and did not

induce behavioral alterations in animal models at doses up to 100 mg/kg p.o.[3][4][5]

Troubleshooting Guide
Even with a highly selective compound, unexpected experimental outcomes can occur. This

guide provides a structured approach to troubleshooting potential, though unlikely, off-target

effects.

Issue: I am observing an unexpected phenotype or cellular response in my experiment that is

not consistent with the known mechanism of action of ACH-000143.

Step 1: Verify Experimental Conditions

Compound Integrity: Ensure the purity and integrity of your ACH-000143 stock. Verify the

correct solvent and storage conditions were used.

Concentration Verification: Double-check all calculations for dilutions and final concentrations

used in your assay.

Control Experiments: Confirm that your positive and negative controls are behaving as

expected. This includes vehicle-only controls and, if possible, a known MT1/MT2 agonist.

Step 2: Consider the Biological System

Receptor Expression: Confirm the expression levels of MT1 and MT2 receptors in your

specific cell line or animal model. Low or absent expression could lead to the observation of

non-specific effects at high concentrations.

Cellular Context: The signaling downstream of MT1/MT2 activation can be cell-type specific.

Investigate the known melatonin receptor signaling pathways in your experimental system.

Step 3: Investigating Potential Off-Target Effects

If the above steps do not resolve the issue, a systematic investigation into potential off-target

effects may be warranted.
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Dose-Response Analysis: Perform a wide dose-response curve. On-target effects should be

potent and saturable, consistent with the known EC50 of ACH-000143. Off-target effects are

more likely to occur at much higher concentrations.

Use of an Antagonist: If a specific MT1/MT2 antagonist is available and compatible with your

system, its ability to block the observed effect can provide strong evidence for on-target

action.

Structural Analogs: Compare the activity of ACH-000143 with a structurally related but

inactive compound. An inactive analog should not produce the same effect.

Data Summary
ACH-000143 In Vitro Potency

Target Assay Type Value (nM)

MT1 EC50 0.06[6][7]

MT2 EC50 0.32[6][7]

ACH-000143 Selectivity and Safety Profile
Assay Result

Broad Target Panel (80 GPCRs & Ion Channels) No significant binding or inhibition at 10 μM[1]

hERG Binding Devoid of binding[3][4][5][7]

Genotoxicity Non-genotoxic[3][4][5]

Behavioral Alterations (in vivo)
None observed at doses up to 100 mg/kg p.o.[3]

[4][5]

Visualizations
Signaling Pathway of ACH-000143
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Caption: Primary signaling pathways activated by ACH-000143 via MT1 and MT2 receptors.
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Caption: A logical workflow for troubleshooting unexpected experimental outcomes with ACH-
000143.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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